3-Phenylbutan-2-amine

Catalog No.
S3338190
CAS No.
21906-17-2
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylbutan-2-amine

CAS Number

21906-17-2

Product Name

3-Phenylbutan-2-amine

IUPAC Name

3-phenylbutan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9H,11H2,1-2H3

InChI Key

BKRHEVJTTWAYFJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(C)N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)N

Application in Biocatalysis

Scientific Field: Biocatalysis

Summary of the Application: 3-Phenylbutan-2-amine is used in the field of biocatalysis, specifically in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines . Chiral amines are important components of 40–45% of small molecule pharmaceuticals and many other industrially important fine chemicals and agrochemicals .

Methods of Application: The application involves the use of ω-transaminases, a new pool of potential enzymes that are continuously screened and characterized from various microbial strains . These enzymes are used to produce chiral amines in a process that involves overcoming challenges such as disfavored reaction equilibrium, poor substrate scope, and product inhibition .

Results or Outcomes: The use of ω-transaminases in the synthesis of chiral amines has shown promising results, providing an efficient alternative to conventional catalysis for the synthesis of enantiomerically pure amines .

Application in Drug Development

Scientific Field: Pharmaceutical Research

Summary of the Application: 3-Phenylbutan-2-amine is used in pharmaceutical research for exploring the compound’s therapeutic uses and developing new drugs based on its structure.

Application in Stimulant Research

Scientific Field: Neuropharmacology

Summary of the Application: 3-Phenylbutan-2-amine is closely related to its α-methyl analog Pentorex, a stimulant of the phenethylamine class . Therefore, it can be used in neuropharmacology research to study the effects of stimulants on the nervous system .

Application in Safety and Toxicity Research

Scientific Field: Toxicology

Summary of the Application: 3-Phenylbutan-2-amine can be used in toxicology research to study the safety and toxicity of the compound . This is important for understanding its potential effects on human health and the environment .

Results or Outcomes: The goal of such research is typically to understand the potential risks associated with exposure to the substance .

Application in Stimulant Research

Results or Outcomes: The goal of such research is typically to understand the effects of drugs on the nervous system and to develop new therapeutic agents .

3-Phenylbutan-2-amine, also known as β-methylamphetamine, is an organic compound with the molecular formula C10H15NC_{10}H_{15}N. It belongs to the phenethylamine class, characterized by a four-carbon chain (butane) attached to a phenyl group (benzene ring) at the third carbon and an amine group (NH₂) at the second carbon. This structural configuration differentiates it from other stimulants like methamphetamine, which has a methyl group at the alpha position. The compound was first synthesized in 1939 by German chemists Felix Haffner and Fritz Sommer, who aimed to create a stimulant with milder effects compared to amphetamine .

The mechanism of action of 3-Phenylbutan-2-amine is not fully understood but likely involves its interaction with the central nervous system (CNS) []. Like other phenethylamines, it may increase the release of neurotransmitters like dopamine and norepinephrine, leading to stimulant effects. However, due to the beta-の位置 (beta-position) of the methyl group (ichi 置 いち, ichi), it may have a weaker effect and shorter duration compared to alpha-substituted phenethylamines like methamphetamine [].

, including:

  • Reduction: Typically involves converting ketones or aldehydes back to alcohols or amines using reagents like sodium borohydride or lithium aluminum hydride.
  • Substitution: This reaction entails replacing one functional group with another, often utilizing halogens or other nucleophiles.
  • Oxidation: Commonly performed using potassium permanganate or chromium trioxide, leading to products such as phenylbutanone.

The major products formed depend on the specific conditions and reagents used during these reactions.

3-Phenylbutan-2-amine exhibits stimulant properties similar to other compounds in the phenethylamine class. Its mechanism of action likely involves interaction with neurotransmitter systems in the central nervous system, particularly increasing the release of dopamine and norepinephrine. This results in stimulant effects, although it may have a weaker potency and shorter duration compared to alpha-substituted analogs like methamphetamine. Research indicates potential therapeutic applications in neuropharmacology and drug development .

Several methods exist for synthesizing 3-Phenylbutan-2-amine:

  • Reductive Amination: This biocatalytic method utilizes amine dehydrogenases for efficient synthesis from carbonyl compounds.
  • Transamination: Employing transaminases allows for the production of chiral amines, which is particularly useful in pharmaceutical applications.
  • Chemical Synthesis: Industrial production typically involves large-scale synthesis using similar methods as described above, focusing on yield and purity.

3-Phenylbutan-2-amine finds applications across various fields:

  • Pharmaceutical Research: Investigated for its potential therapeutic uses and development into new drugs.
  • Biocatalysis: Used in enzyme-catalyzed reactions, particularly those involving amine dehydrogenases and transaminases.
  • Toxicology: Studied for safety and toxicity profiles to understand potential risks associated with exposure .

Research into the interactions of 3-Phenylbutan-2-amine focuses on its effects on neurotransmitter systems and metabolic pathways. Studies suggest that it may modulate signaling pathways related to neurotransmission, although detailed mechanisms remain under investigation. Its interaction with specific molecular targets could provide insights into its pharmacological properties and therapeutic potential .

3-Phenylbutan-2-amine shares structural similarities with several compounds in the phenethylamine class:

Compound NameStructural FeaturesUnique Aspects
MethamphetamineMethyl group at the alpha positionMore potent stimulant effects
AmphetamineSimilar backbone but lacks β-methyl substitutionDifferent pharmacological profile
PhenylbutylamineSimilar structure but different functional groupsVaries in biological activity
3-Methylphenylbutan-2-amineMethyl group at a different positionUnique chiral configuration affecting activity

The uniqueness of 3-Phenylbutan-2-amine lies in its specific structural features that contribute to its unique biological activity and applications in synthesizing chiral compounds.

XLogP3

2

Wikipedia

2-phenyl-3-aminobutane

Dates

Modify: 2023-08-19

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